molecular formula C13H18ClN3S B4354401 2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione

2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione

Cat. No.: B4354401
M. Wt: 283.82 g/mol
InChI Key: OMICCYZZXIQVSP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring substituted with a chlorophenyl group, an isobutyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with isobutylamine and methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired triazolidine-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-isobutyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the methyl group.

    2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the isobutyl group.

    2-(4-chlorophenyl)-1,2,4-triazolidine-3-thione: Similar structure but lacks both the isobutyl and methyl groups.

Uniqueness

2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione is unique due to the presence of both isobutyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-9(2)8-13(3)15-12(18)17(16-13)11-6-4-10(14)5-7-11/h4-7,9,16H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMICCYZZXIQVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Reactant of Route 2
2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Reactant of Route 3
2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Reactant of Route 4
2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Reactant of Route 5
2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-5-methyl-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione

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